molecular formula C19H20N4O B2990339 2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline CAS No. 883964-01-0

2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline

Cat. No.: B2990339
CAS No.: 883964-01-0
M. Wt: 320.396
InChI Key: BHKQMKVEIQZCDV-UHFFFAOYSA-N
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Description

“2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline” is a chemical compound with the molecular formula C19H20N4O . It belongs to the class of quinoxalines, which are important biological agents . Quinoxalines have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .


Synthesis Analysis

The synthesis of quinoxaline has been extensively studied for the last two decades . A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating . In a novel quest to prepare antipsychotic drugs with minimum side effects, Chandra Sekhar synthesized a series of 4-{4-[2-(4-(2-substituted quinoxaline-3-yl)piperazin-1-yl)ethyl] phenyl thiazoles (81), a novel atypical antipsychotics .


Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Quinoxaline is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .


Chemical Reactions Analysis

Quinoxalines have been the subject of numerous synthetic routes developed by researchers, with a prime focus on green chemistry and cost-effective methods . The reaction between substituted benzil (7) and derivatives of ortho-phenylenediamine (8) using a catalytic amount of CAN either in methyl cyanide or any protic solvents produced quinoxaline derivatives (9) .


Physical and Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids . The molecular weight of “this compound” is 320.396.

Scientific Research Applications

Pesticidal Activities

Natural products are a rich source for the discovery of new pesticides and pharmaceuticals. Quinoxaline derivatives have been synthesized and tested for their pesticidal activities, including herbicidal, fungicidal, and insecticidal properties. Certain quinoxaline derivatives have shown significant activity against various pests, indicating their potential as novel pesticides. These compounds' mode of action has been identified, with some inhibiting protoporphyrinogen oxidase, suggesting a broad-spectrum application against plant pathogens like Colletotrichum species. This highlights the potential of quinoxaline derivatives in agricultural pest management (Liu et al., 2020).

Antimicrobial Properties

Quinoxaline derivatives have also been explored for their antimicrobial properties. The synthesis of various quinoxaline compounds has led to the identification of molecules with promising antifungal and antibacterial activities. This research opens pathways for developing new antimicrobial agents, addressing the growing concern over antibiotic resistance. Specifically, certain compounds have shown efficacy against Candida albicans, suggesting their potential in treating fungal infections (El‐Hawash et al., 1999).

Antitubercular Agents

The fight against tuberculosis, a major global health issue, has seen the application of quinoxaline derivatives as potential antitubercular agents. The synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives and their evaluation against Mycobacterium tuberculosis have shown promising results. These findings are significant in the search for new therapeutic agents against tuberculosis, especially in the context of increasing resistance to existing drugs (Jaso et al., 2005).

Optical and Morphological Studies

Quinoxaline derivatives have been utilized in optical and morphological studies, revealing their potential in materials science. The synthesis of Y-shaped tri-fluoromethyl substituted quinoxaline derivatives has provided insights into their optical properties, including absorption, emission, and quantum yield. These compounds exhibit interesting solvatochromic behaviors and aggregation-induced emission (AIE), suggesting applications in the development of novel optical materials and sensors (Rajalakshmi & Palanisami, 2020).

Anti-Leishmanial Activity

Research into the anti-leishmanial properties of quinoxaline derivatives has identified compounds with significant activity against Leishmania amazonensis. This work contributes to the search for new treatments for leishmaniasis, a neglected tropical disease affecting millions worldwide. The structural modifications of quinoxaline derivatives have been key to enhancing their leishmanicidal activity, highlighting the scaffold's versatility for designing potent anti-leishmanial agents (Burguete et al., 2008).

Future Directions

Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, they have a great future in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 2-Methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline is the alpha1-adrenergic receptor . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment . They are responsible for the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the alpha1-adrenergic receptor, by binding to it. The binding affinity of this compound for the alpha1-adrenergic receptor is in the range from 22 nM to 250 nM . This interaction results in changes in the receptor’s activity, which can lead to various downstream effects.

Biochemical Pathways

It is known that the alpha1-adrenergic receptor, the primary target of this compound, plays a crucial role in the noradrenergic, dopaminergic, and serotonergic systems . These systems are involved in a wide range of physiological processes, including mood regulation, memory, and cognition .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . These properties impact the bioavailability of the compound, which is a critical factor in its effectiveness as a therapeutic agent.

Result of Action

It is known that the compound has a high affinity for the alpha1-adrenergic receptor . This suggests that the compound may exert its effects by modulating the activity of this receptor, potentially leading to changes in cellular signaling and function.

Properties

IUPAC Name

2-methoxy-3-(4-phenylpiperazin-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-24-19-18(20-16-9-5-6-10-17(16)21-19)23-13-11-22(12-14-23)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKQMKVEIQZCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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